1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Overview
Description
“1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide” is a chemical compound with the molecular formula C5H5F3N2 . It has a molecular weight of 150.1 .
Synthesis Analysis
The synthesis of compounds similar to “1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide” has been reported in the literature . For instance, a practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles has been described . An improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, an important intermediate of pesticides, was also studied .Molecular Structure Analysis
The molecular structure of “1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide” can be represented by the InChI code: 1S/C5H5F3N2/c1-10-3-2-4(9-10)5(6,7)8/h2-3H,1H3 . A detailed crystal structure analysis of a similar compound, (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone, has been reported .Scientific Research Applications
- Scientific Field: Organic Chemistry
- Application Summary : “1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide” is a key intermediate for important building blocks relevant to medicinal and agrochemistry . It’s used in the synthesis of functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles .
- Methods of Application : A practical method for the synthesis of this compound has been developed. The process involves a one-step procedure for the synthesis of the regioisomeric mixture of target pyrazoles . The synthesis and efficient distillation-based separation of 1-methyl-(3-trifluoromethyl)-1H-pyrazole and 1-methyl-(5-trifluoromethyl)-1H-pyrazole have been reported .
- Results or Outcomes : The method has been reported to be high-yielding and practical, providing access to the desired compounds . The regioselective scalable synthesis of 3/5-trifluoromethyl pyrazole derivatives represents an important challenge, given the prominence of these motifs in both agrochemicals and pharmaceuticals .
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Scientific Field: Medicinal Chemistry
- Application Summary : This compound is used as a building block in the synthesis of various pharmaceuticals . It’s particularly useful in the creation of heterocyclic scaffolds, which are common structures in many drugs .
- Methods of Application : The compound can be incorporated into larger molecules through various chemical reactions. For example, it can be used in the synthesis of gem-difluorinated amines, morpholine bioisosteres, and piperazine bioisosteres .
- Results or Outcomes : The use of this compound in drug synthesis can lead to the creation of new and chemically diverse potent hits for Discovery Programs .
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Scientific Field: Agrochemistry
- Application Summary : “1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide” is also used in the synthesis of agrochemicals . The trifluoromethyl group is often found in pesticides and other agrochemicals due to its stability and ability to increase the bioactivity of the compound .
- Methods of Application : The compound can be used in the synthesis of various agrochemicals through a series of strategies based on lithiation/electrophilic trapping chemistries .
- Results or Outcomes : The synthesis of 3/5-trifluoromethyl pyrazole derivatives represents an important challenge, given the prominence of these motifs in both agrochemicals and pharmaceuticals .
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Scientific Field: Chemical Synthesis
- Application Summary : This compound is used as a key intermediate in the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol . This compound is useful as an intermediate in the production of pharmaceutical and agricultural chemicals .
- Methods of Application : The synthesis involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine . The reaction is carried out in the presence of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol .
- Results or Outcomes : The method provides a high selectivity with respect to the content of the isomer 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol .
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Scientific Field: Drug Discovery
- Application Summary : This compound is used as a building block in the creation of ultra-large chemical libraries, which are key paradigms to tap into new and still unexplored chemical spaces . This increases the probability for the researcher to find new and chemically diverse potent hits for Discovery Programs .
- Methods of Application : The compound is incorporated into larger molecules through various chemical reactions . It’s particularly useful in the creation of heterocyclic scaffolds, which are common structures in many drugs .
- Results or Outcomes : Efficient handling of the ultra-large compound libraries still remains the main challenge .
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Scientific Field: Agricultural Chemistry
- Application Summary : This compound is used in the synthesis of herbicides such as pyroxasulfone .
- Methods of Application : The compound can be used in the synthesis of various agrochemicals through a series of strategies based on lithiation/electrophilic trapping chemistries .
- Results or Outcomes : The synthesis of 3/5-trifluoromethyl pyrazole derivatives represents an important challenge, given the prominence of these motifs in both agrochemicals and pharmaceuticals .
properties
IUPAC Name |
1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O/c1-12-2-3(5(10)13)4(11-12)6(7,8)9/h2H,1H3,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBJLKDVQNCKAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301020872 | |
Record name | 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301020872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | |
CAS RN |
937717-66-3 | |
Record name | 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301020872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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